molecular formula C11H11NO2 B13545563 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

Cat. No.: B13545563
M. Wt: 189.21 g/mol
InChI Key: RBDMIFBVDRVXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is a benzoic acid derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is characterized by the presence of a methyl group at the 4-position and a prop-2-yn-1-ylamino group at the 2-position of the benzoic acid core. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 4-methyl-2-nitrobenzoic acid with propargylamine under reducing conditions. The nitro group is reduced to an amino group, which then reacts with propargylamine to form the desired product .

Industrial Production Methods: The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid has a range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-ylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-2-yn-1-ylamino group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various research applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-methyl-2-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C11H11NO2/c1-3-6-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

RBDMIFBVDRVXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NCC#C

Origin of Product

United States

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